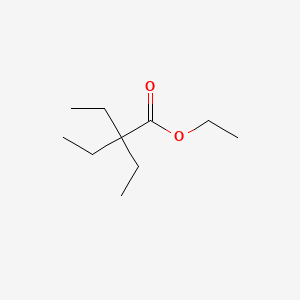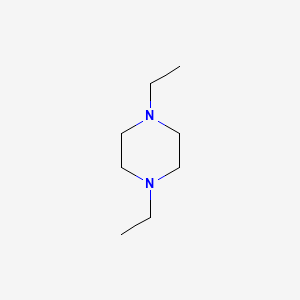
カルボベンゾキシフェニルアラニル-フェニルアラニル-グリシン
概要
説明
Carbobenzoxyphenylalanyl-phenylalanyl-glycine is a synthetic tripeptide that belongs to the family of opioid peptides. It has been extensively studied for its various biological activities, including potent analgesic effects. This compound is also known for its role in enzyme inhibition and as a substrate for various enzymes.
科学的研究の応用
Carbobenzoxyphenylalanyl-phenylalanyl-glycine has a wide range of scientific research applications:
Enzyme Inhibition and Substrate Analysis: It has been studied as a weak competitive inhibitor of carboxypeptidase A, an enzyme crucial in protein metabolism.
Peptide Synthesis and Structural Analysis: The compound is used in the synthesis of peptides and studying peptide structures.
Neuroprotective Research: It has shown potential therapeutic applications in neurodegenerative diseases.
Melanocyte-Stimulating Activity: The compound has been linked to melanocyte-stimulating activity, contributing to research in dermatology and pigment disorders.
Antineoplastic Agents: It has been evaluated in structure-activity studies for potential cancer treatments.
準備方法
Synthetic Routes and Reaction Conditions
Carbobenzoxyphenylalanyl-phenylalanyl-glycine is synthesized through peptide coupling reactions. The synthesis typically involves the coupling of carbobenzoxyphenylalanine, phenylalanine, and glycine in a specific order. Peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used to facilitate the formation of peptide bonds.
Industrial Production Methods
In industrial settings, the production of carbobenzoxyphenylalanyl-phenylalanyl-glycine involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high purity and yield. The process includes multiple steps of deprotection and coupling, followed by purification using techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Carbobenzoxyphenylalanyl-phenylalanyl-glycine undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the tripeptide into its constituent amino acids.
Oxidation and Reduction: The phenyl groups in the compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Substitution: The carbobenzoxy group can be substituted with other protecting groups or functional groups to modify the compound’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents, including other protecting groups like tert-butyloxycarbonyl (Boc), can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the individual amino acids (phenylalanine and glycine) and their derivatives, as well as modified peptides with different protecting groups.
作用機序
Carbobenzoxyphenylalanyl-phenylalanyl-glycine exerts its effects primarily through enzyme inhibition. It binds to the active site of enzymes like carboxypeptidase A, preventing the enzyme from catalyzing its substrate. This inhibition can affect various metabolic pathways and biological processes. The compound’s molecular targets include the active sites of specific enzymes, and its pathways involve the modulation of enzyme activity.
類似化合物との比較
Similar Compounds
- Carbobenzoxyphenylalanyl-phenylalanyl-glycine (all D-isomer)
- Carbobenzoxyphenylalanyl-phenylalanyl-glycine (all L-isomer)
- Benzyloxycarbonyl-phenylalanyl-phenylalanyl-glycine
Uniqueness
Carbobenzoxyphenylalanyl-phenylalanyl-glycine is unique due to its specific sequence of amino acids and the presence of the carbobenzoxy protecting group. This structure allows it to exhibit potent biological activities, including enzyme inhibition and analgesic effects, which are not as pronounced in similar compounds.
特性
IUPAC Name |
2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6/c32-25(33)18-29-26(34)23(16-20-10-4-1-5-11-20)30-27(35)24(17-21-12-6-2-7-13-21)31-28(36)37-19-22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,29,34)(H,30,35)(H,31,36)(H,32,33)/t23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOSVHOISBSKID-BJKOFHAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997002 | |
| Record name | N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75539-79-6 | |
| Record name | Carbobenzoxyphenylalanyl-phenylalanyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075539796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)

